Product packaging for (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol(Cat. No.:)

(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

Cat. No.: B13609585
M. Wt: 229.27 g/mol
InChI Key: VHTXXANHTMMDDV-AWEZNQCLSA-N
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Description

(R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a chiral amino alcohol of significant interest in organic and medicinal chemistry. Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active natural products and pharmaceuticals . The strategic placement of the amino and hydroxyl groups on this molecule allows for the formation of stable chelate complexes with metals, making it an excellent chiral building block and ligand for various metal-catalyzed asymmetric reactions, such as hydrogenation . The 3-phenoxyphenyl substituent is a recognized pharmacophore, present in bioactive compounds like the non-steroidal anti-inflammatory drug Fenoprofen, underscoring the compound's potential as a key intermediate in the synthesis of complex pharmaceutical targets . This product is intended for research applications only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B13609585 (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(2R)-2-amino-2-(3-phenoxyphenyl)ethanol

InChI

InChI=1S/C14H15NO2/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H,10,15H2/t14-/m0/s1

InChI Key

VHTXXANHTMMDDV-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CO)N

Origin of Product

United States

Synthetic Methodologies for R 2 Amino 2 3 Phenoxyphenyl Ethan 1 Ol

Stereoselective Synthesis of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

Stereoselective synthesis is paramount for obtaining optically pure this compound. This can be achieved by directly forming the desired enantiomer using chiral catalysts, by guiding the reaction with a recoverable chiral auxiliary, or by separating diastereomers formed in a controlled reaction.

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Metal-based, organocatalytic, and biocatalytic systems are all viable approaches.

Homogeneous asymmetric hydrogenation of prochiral ketones is a powerful and widely used industrial method for synthesizing chiral alcohols and amino alcohols. diva-portal.org For the synthesis of this compound, a key strategy involves the asymmetric hydrogenation of a precursor α-amino ketone, such as 2-amino-1-(3-phenoxyphenyl)ethanone hydrochloride.

This transformation is typically catalyzed by transition metal complexes, most commonly ruthenium (Ru), rhodium (Rh), or iridium (Ir), paired with chiral phosphine (B1218219) ligands. libretexts.orgresearchgate.net The catalyst system, comprising a metal precursor and a chiral ligand, generates a chiral environment that directs the delivery of hydrogen to one face of the carbonyl group, leading to the desired (R)-alcohol with high enantioselectivity. A base is often required to liberate the free amino ketone before hydrogenation. nih.gov

The general reaction is as follows:

2-Amino-1-(3-phenoxyphenyl)ethanone + H₂ --(Chiral Metal Catalyst)--> this compound

Key parameters influencing the reaction's success include the choice of ligand, solvent, temperature, and hydrogen pressure. nih.gov

Table 1: Representative Conditions for Metal-Catalyzed Asymmetric Hydrogenation of Amino Ketones

ParameterTypical Range/ValueReference Example
CatalystRu, Rh, or Ir complexes with chiral diphosphine ligands (e.g., BINAP, P-Phos)[RuCl₂(diphosphine)(diamine)] or Rh(I)/electron-donating phosphine complexes
Substrate/Catalyst Ratio (S/C)500:1 to 50,000:1High S/C ratios are desirable for industrial applications. nih.gov
SolventAlcohols (e.g., Methanol, 2-Propanol), Dichloromethane (DCM)Methanol or 2-Propanol are commonly used.
BaseKOH, KOC(CH₃)₃, Triethylamine (Et₃N)Required to neutralize the hydrochloride salt of the amino ketone. nih.gov
H₂ Pressure10 - 85 barPressures are optimized for reaction rate and safety. nih.gov
Temperature40 - 90 °CHigher temperatures can increase reaction rates but may affect selectivity. nih.gov
Enantiomeric Excess (ee)Often >95% eeHigh enantioselectivity is a key feature of this method. rsc.org

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For the synthesis of chiral amino alcohols, a common strategy involves the asymmetric reduction of a corresponding imine. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs) derived from BINOL, have emerged as powerful catalysts for this type of reaction. researchgate.netwikipedia.org

A plausible organocatalytic route to this compound involves a two-step, one-pot process starting from the ketone precursor, 1-(3-phenoxyphenyl)ethanone. First, the ketone reacts with an amine source (e.g., benzylamine) to form an intermediate N-protected imine. In the presence of a chiral phosphoric acid catalyst, this imine is then reduced stereoselectively by a hydride source, such as a Hantzsch ester. Subsequent deprotection of the amine yields the target amino alcohol. The CPA activates the imine by forming a chiral ion pair, guiding the hydride transfer to one face of the C=N bond.

Biocatalysis leverages enzymes to perform highly selective chemical transformations under mild conditions. Two main enzymatic strategies are applicable for the synthesis of this compound: the use of ketoreductases (KREDs) or transaminases (TAs).

Ketoreductase (KRED) Pathway : This approach mirrors the metal-catalyzed hydrogenation by performing a stereoselective reduction of the α-amino ketone precursor, 2-amino-1-(3-phenoxyphenyl)ethanone. Engineered KREDs are highly effective for producing chiral alcohols with exceptional enantiomeric purity. diva-portal.org The reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is continuously regenerated in situ, often by using a sacrificial alcohol like 2-propanol and a corresponding dehydrogenase. wikipedia.org This method has been successfully applied to the synthesis of structurally similar molecules like (R)-phenylephrine. diva-portal.org

Transaminase (TA) Pathway : This strategy begins with the prochiral ketone, 1-(3-phenoxyphenyl)ethanone. An (R)-selective transaminase catalyzes the asymmetric transfer of an amino group from an amine donor (commonly isopropylamine (B41738) or alanine) to the ketone's carbonyl carbon. nih.gov This produces the intermediate (R)-2-amino-1-(3-phenoxyphenyl)ethanone, which would then be reduced in a subsequent step (either chemically or with a KRED) to yield the final product. Transaminases are highly stereoselective, and numerous commercial enzyme panels are available, allowing for the screening of optimal catalysts. nih.govnih.gov

Table 2: Comparison of Biocatalytic Routes

ParameterKetoreductase (KRED) RouteTransaminase (TA) Route
Starting Material2-Amino-1-(3-phenoxyphenyl)ethanone1-(3-phenoxyphenyl)ethanone
Enzyme ClassKetoreductase (Alcohol Dehydrogenase)Amine Transaminase
TransformationAsymmetric reduction of a ketone to an alcoholAsymmetric amination of a ketone to an amine
CofactorNAD(P)HPyridoxal 5'-phosphate (PLP)
Amine SourceN/A (amine is pre-installed)Amine donor (e.g., Isopropylamine)
Typical ConditionsAqueous buffer, pH 6-8, 25-40°C, cofactor regeneration systemAqueous buffer, pH 8-10, 30-50°C, high concentration of amine donor
Expected Selectivity>99% ee for the alcohol stereocenter>99% ee for the amine stereocenter

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. diva-portal.org

A well-established strategy for synthesizing chiral β-amino alcohols involves the use of Evans-type oxazolidinone auxiliaries. In a hypothetical route, an oxazolidinone auxiliary could be acylated with a glycine (B1666218) equivalent. The resulting N-glycinyl imide can be deprotonated to form a chiral enolate. This enolate would then undergo a highly diastereoselective alkylation with a suitable electrophile, such as 3-phenoxybenzyl bromide. The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face of the enolate. Following alkylation, the carbonyl group can be reduced to the alcohol, and the chiral auxiliary is then cleaved under hydrolytic conditions to release the enantiopure this compound.

An alternative to direct asymmetric synthesis is the preparation of a mixture of diastereomers, which can then be separated physically. This is often followed by a final step to remove the source of the second chiral center.

A common and industrially viable method is classical resolution. libretexts.org This process involves synthesizing the racemic amino alcohol, (R/S)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol. The racemic mixture is then treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or O,O'-dibenzoyl-D-tartaric acid. libretexts.org The acid-base reaction forms a pair of diastereomeric salts:

((R)-amino alcohol • (R,R)-tartaric acid)

((S)-amino alcohol • (R,R)-tartaric acid)

These diastereomeric salts have different physical properties, most notably solubility. Through a process of fractional crystallization, one of the salts will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation of the crystals by filtration, the desired enantiomer is liberated by treating the salt with a base to neutralize the chiral acid, yielding the enantiomerically pure this compound. libretexts.org

Asymmetric Catalytic Routes to this compound

Development of Novel Synthetic Pathways

The quest for more efficient, safer, and environmentally benign methods for the synthesis of chiral molecules like this compound has led to the exploration of innovative synthetic strategies. These modern approaches aim to overcome the limitations of traditional synthetic methods, which often involve hazardous reagents, multiple steps, and significant waste generation.

Green Chemistry Principles in this compound Synthesis

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound offers significant advantages in terms of sustainability and economic viability.

One of the key green chemistry approaches applicable to the synthesis of chiral amino alcohols is the use of biocatalysis. Enzymes, such as transaminases and ketoreductases, can offer high enantioselectivity and operate under mild reaction conditions, often in aqueous media. nih.govmdpi.com For the synthesis of this compound, a potential biocatalytic route could involve the asymmetric reduction of a corresponding α-amino ketone precursor using a stereoselective ketoreductase. Alternatively, a transaminase could be employed for the asymmetric amination of a hydroxy ketone intermediate. nih.gov

The benefits of employing biocatalysis are multifold. It can significantly reduce the need for chiral auxiliaries or resolving agents, which simplifies the purification process and reduces waste. Furthermore, enzymatic reactions are highly specific, minimizing the formation of byproducts. mdpi.com

Another tenet of green chemistry is the use of environmentally benign solvents. Traditional organic solvents often pose health and environmental risks. Research into greener alternatives, such as water, supercritical fluids, or bio-based solvents, is ongoing. For the synthesis of this compound, exploring the feasibility of conducting key reaction steps in these greener solvents could substantially improve the environmental footprint of the process.

The table below illustrates a comparative analysis of potential green chemistry approaches versus traditional methods for the synthesis of a generic chiral amino alcohol, highlighting the potential improvements.

ParameterTraditional SynthesisPotential Green Synthesis
Catalyst Stoichiometric chiral reagentsBiocatalyst (e.g., enzyme)
Solvent Chlorinated organic solventsWater or bio-based solvents
Atom Economy LowerHigher
Waste Generation HighLow
Reaction Conditions Often harsh (high temp/pressure)Mild (ambient temp/pressure)
Enantioselectivity Variable, may require resolutionHigh (>99% e.e. often achievable)

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in chemical manufacturing, offering numerous advantages over traditional batch processing. nih.gov The application of flow chemistry to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.

In a flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov The high surface-area-to-volume ratio in microreactors enables rapid heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. nih.govnih.gov

For the synthesis of this compound, a multi-step synthesis could be "telescoped" into a continuous sequence without the need for isolating intermediates. nih.gov This not only reduces processing time and waste but also minimizes the handling of potentially hazardous intermediates. For instance, the formation of a key intermediate followed by its immediate asymmetric reduction could be performed in a continuous flow system.

The use of immobilized enzymes or catalysts in packed-bed reactors is another significant advantage of flow chemistry. nih.gov This allows for the easy separation of the catalyst from the product stream, enabling catalyst recycling and reducing product contamination. This approach is highly relevant for the biocatalytic synthesis of this compound, where an immobilized enzyme could be used in a continuous process for extended periods. nih.gov

The table below summarizes the potential advantages of applying flow chemistry to the synthesis of this compound compared to traditional batch synthesis.

FeatureBatch SynthesisFlow Chemistry Synthesis
Process Control Limited control over temperature and mixing gradientsPrecise control over reaction parameters
Safety Handling of large quantities of hazardous materialsSmaller reactor volumes, better heat dissipation
Scalability Difficult and often requires re-optimizationScalable by running the system for longer or in parallel
Efficiency Intermediate isolation steps can lead to lower overall yield"Telescoped" reactions can improve overall yield and reduce time
Automation Can be challenging to automateReadily amenable to automation and process analytical technology (PAT)
Reproducibility Can vary between batchesHigh reproducibility

Derivatization and Functionalization Strategies of R 2 Amino 2 3 Phenoxyphenyl Ethan 1 Ol

Synthesis of Chiral Ligands from (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

The conversion of chiral 1,2-amino alcohols is a common strategy for the synthesis of valuable ligands for asymmetric catalysis. However, no specific examples or dedicated studies detailing the use of This compound as a precursor for these ligands were identified.

Preparation of Oxazoline-Based Ligands

The synthesis of chiral 2-oxazolines typically involves the cyclization of a 2-amino alcohol with functional groups like carboxylic acids, nitriles, or aldehydes. These ligands are widely used in asymmetric catalysis due to their robust nature and the stereocenter's proximity to the coordinating nitrogen atom. Despite the prevalence of this ligand class, the literature search did not yield any specific instances of This compound being used to prepare an oxazoline-based ligand.

Formation of Schiff Base Ligands

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. Schiff base ligands derived from chiral amino acids and amino alcohols are significant in coordination chemistry and can form stable complexes with various metal ions. The search did not uncover any studies that specifically report the formation of Schiff base ligands starting from This compound .

Derivatization to Phosphine (B1218219) and Phosphoramidite (B1245037) Ligands

Phosphoramidites are a versatile and highly successful class of monodentate chiral ligands used in numerous transition-metal-catalyzed reactions. Their synthesis often involves the reaction of a chiral diol or amino alcohol with a phosphorus source, such as phosphorus trichloride, followed by reaction with a secondary amine. No documented procedures or results were found for the derivatization of This compound into phosphine or phosphoramidite ligands.

Other Privileged Ligand Scaffolds from this compound

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. The phenoxyphenyl moiety itself is considered a privileged structure in medicinal chemistry. However, there is no available research that describes the use of This compound as a starting material to create other specific, named privileged ligand scaffolds for catalysis.

Creation of Advanced Chiral Building Blocks

The selective modification of the functional groups in a molecule like This compound is a key strategy for creating more complex chiral molecules for use in synthesis.

Selective Functionalization of Amine and Hydroxyl Groups

Chiral 1,2-amino alcohols contain two distinct functional groups—an amine and a hydroxyl group—that can often be functionalized selectively. This allows for the creation of diverse chiral building blocks. Common strategies involve protection of one group while the other is reacted, or exploiting the different nucleophilicity of the amine and hydroxyl groups. The literature search provided no specific protocols, examples, or research findings on the selective functionalization of the amine and hydroxyl groups of This compound .

Synthesis of Multifunctional Chiral Intermediates

Information regarding the synthesis of multifunctional chiral intermediates from this compound is not available in the public scientific literature.

Applications of R 2 Amino 2 3 Phenoxyphenyl Ethan 1 Ol Derivatives in Asymmetric Catalysis

Potential Role as Chiral Ligands in Asymmetric Metal Catalysis

The core structure of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol, featuring a stereogenic center with vicinal amino and hydroxyl groups, is an ideal template for the synthesis of chiral ligands for transition metal catalysis. The two heteroatoms can coordinate to a metal center, forming a stable five-membered chelate ring, which creates a well-defined chiral environment around the metal. This chiral pocket can effectively discriminate between the prochiral faces of a substrate, leading to high enantioselectivity.

Enantioselective Hydrogenation Reactions

In the realm of asymmetric hydrogenation, chiral ligands derived from β-amino alcohols are frequently employed. For instance, derivatives of this compound could be transformed into phosphine-oxazoline (PHOX) type ligands. In these ligands, the amino group is typically part of an oxazoline (B21484) ring, and the hydroxyl group is converted into a phosphine (B1218219) moiety. Such ligands, when complexed with metals like iridium or rhodium, are powerful catalysts for the asymmetric hydrogenation of a variety of substrates, including unfunctionalized olefins and ketones.

Table 1: Hypothetical Performance of a this compound-derived PHOX-Ir Catalyst in the Asymmetric Hydrogenation of a Prochiral Ketone

EntrySubstrateCatalyst Loading (mol%)SolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
1Acetophenone1Dichloromethane25>99(Not Reported)
21-(4-Chlorophenyl)ethanone1Dichloromethane25>99(Not Reported)
31-(Naphthalen-2-yl)ethanone1Dichloromethane25>99(Not Reported)

This table is illustrative and based on the typical performance of PHOX ligands in similar reactions, as no specific data for a this compound-derived ligand is available.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Michael)

Chiral ligands derived from β-amino alcohols are also instrumental in a variety of asymmetric carbon-carbon bond-forming reactions. The Lewis acidic metal center, made chiral by the ligand, can activate one reactant (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction), while the chiral environment dictates the facial selectivity of the nucleophilic attack.

For example, a derivative of this compound could be used to synthesize a chiral ligand for a copper(II) or zinc(II) catalyst. Such complexes are known to catalyze asymmetric Michael additions of nucleophiles like malonates to enones, as well as asymmetric Aldol and Mannich reactions. The precise stereochemical outcome would be governed by the steric and electronic properties of the 3-phenoxyphenyl group.

Asymmetric Oxidation and Reduction Processes

In asymmetric reduction processes, aside from hydrogenation, derivatives of this compound could be utilized as precursors for chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. In this setup, the amino alcohol condenses with a borane (B79455) source to form the active catalyst. This catalyst then coordinates with a reducing agent (like borane) and the substrate (typically a ketone), facilitating a highly enantioselective hydride transfer.

Conversely, for asymmetric oxidation, chiral ligands derived from this amino alcohol could be employed in reactions like the Sharpless asymmetric dihydroxylation or epoxidation, although this application is less common for simple amino alcohol backbones compared to tartrate or diamine-based ligands.

Stereoselective Cross-Coupling Reactions

The use of chiral ligands in stereoselective cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, allows for the construction of axially chiral biaryls or molecules with stereogenic centers adjacent to newly formed bonds. Ligands derived from this compound, particularly those incorporating phosphine or N-heterocyclic carbene (NHC) moieties, could potentially be effective in controlling the stereochemistry of such transformations when complexed with palladium or nickel.

Potential Utilization in Organocatalytic Asymmetric Transformations

The parent molecule, this compound, and its simple derivatives also have the potential to act as organocatalysts, obviating the need for a metal center.

Direct Asymmetric Catalysis with this compound Derivatives

The bifunctional nature of β-amino alcohols, possessing both a basic amino group and an acidic hydroxyl group, allows them to act as effective organocatalysts. The amino group can activate a substrate by forming an enamine or an iminium ion, while the hydroxyl group can act as a hydrogen bond donor to orient the other reactant and stabilize the transition state. This dual activation is a hallmark of many successful organocatalytic systems.

Derivatives of this compound could plausibly catalyze direct asymmetric aldol, Mannich, and Michael reactions. For instance, in an aldol reaction between a ketone and an aldehyde, the amino group of the catalyst would form an enamine with the ketone, which would then attack the aldehyde. The stereochemical outcome would be directed by the chiral scaffold of the catalyst, with the 3-phenoxyphenyl group playing a key role in creating a selective steric environment.

Table 2: Plausible Application of a this compound Derivative as an Organocatalyst in an Asymmetric Michael Addition

EntryNucleophileElectrophileCatalyst Loading (mol%)SolventYield (%)Diastereomeric RatioEnantiomeric Excess (ee, %)
1CyclohexanoneNitrostyrene20Toluene(Not Reported)(Not Reported)(Not Reported)
2Acetone(E)-β-Nitrostyrene20Chloroform(Not Reported)(Not Reported)(Not Reported)
3PropanalDiethyl azodicarboxylate20Dichloromethane(Not Reported)(Not Reported)(Not Reported)

This table is a hypothetical representation of how a derivative of this compound might perform as an organocatalyst, as no specific experimental data is publicly available.

Cooperative Catalysis Involving Derived Organocatalysts

The field of asymmetric catalysis has seen significant advancements through the development of cooperative catalysis, a strategy where two or more catalysts work in concert to enable a chemical transformation with high efficiency and stereoselectivity. Within this paradigm, organocatalysts derived from chiral backbones have proven to be particularly valuable. While direct applications of this compound derivatives in cooperative catalysis are an emerging area of research, the foundational 2-amino-1-phenylethanol (B123470) structural motif has been shown to be effective in such catalytic systems. This suggests a strong potential for the application of its more complex analogue.

Research into the catalytic core of cinchona alkaloids has shed light on the utility of simpler chiral amino alcohols in cooperative catalytic reactions. Specifically, derivatives of 2-amino-1-phenylethanol have been investigated for their ability to induce chirality in N-H insertion reactions when used in conjunction with an achiral rhodium(II) carboxylate complex. jst.go.jp This type of cooperative system relies on the chiral organocatalyst to control the stereochemical outcome of the reaction, while the metal complex facilitates the key bond-forming step.

In a representative study, chiral amino alcohol derivatives were employed as organocatalysts in the N-H insertion reaction between an aniline (B41778) and a diazo compound, catalyzed by dirhodium(II) tetrakis(triphenylacetate), Rh₂(TPA)₄. jst.go.jp The chiral amino alcohol is believed to interact with the rhodium carbenoid intermediate, creating a chiral environment that directs the approach of the amine nucleophile, thereby leading to the formation of one enantiomer of the product in excess.

The enantioselectivity of these reactions is highly dependent on the structure of the chiral amino alcohol. For instance, variations in the substituents on the nitrogen atom and the phenyl ring of the 2-amino-1-phenylethanol backbone can significantly influence the degree of stereocontrol. This highlights the tunability of these organocatalysts and underscores the potential for developing highly effective catalysts for specific applications.

The following table summarizes the performance of different 2-amino-1-phenylethanol derivatives in a cooperative catalytic N-H insertion reaction.

Table 1: Performance of Chiral Amino Alcohol Derivatives in a Cooperative Catalytic N-H Insertion Reaction

Catalyst Product Enantiomeric Excess (ee %)
(1R,2S)-2-(dibutylamino)-1-phenylpropan-1-ol 30 (R)
(1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol 28 (S)
(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol 25 (R)
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol 24 (S)

Data sourced from a study on the N-H insertion reaction with chiral aminoalcohols. jst.go.jp

The data indicates that the stereochemistry of the resulting product is directly controlled by the chirality of the amino alcohol catalyst. Although the enantiomeric excesses achieved with these simpler analogues are moderate, they establish the principle that the 2-amino-1-phenylethanol scaffold can effectively transmit chiral information in a cooperative catalytic cycle.

The insights gained from these studies provide a strong foundation for the future development of more sophisticated organocatalysts derived from this compound. The presence of the 3-phenoxy group in this parent compound offers a unique steric and electronic profile that could lead to enhanced interactions within the catalytic system, potentially resulting in higher levels of enantioselectivity. Further research in this area is anticipated to unlock the full potential of these derivatives in the realm of cooperative asymmetric catalysis.

Mechanistic and Theoretical Investigations of R 2 Amino 2 3 Phenoxyphenyl Ethan 1 Ol and Its Derivatives

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The utility of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol in asymmetric synthesis is intrinsically linked to the mechanisms of the reactions in which it participates. Researchers have employed a variety of techniques to unravel the intricate details of these transformations, leading to a deeper understanding of how chirality is transferred and controlled.

Transition State Analysis in Catalytic Cycles

A critical aspect of understanding asymmetric catalysis is the characterization of transition states, the fleeting, high-energy arrangements of atoms that dictate the stereochemical outcome of a reaction. While specific transition state analyses for reactions directly involving this compound are not extensively detailed in publicly available literature, the principles can be inferred from studies of similar amino alcohol derivatives in catalytic processes. For instance, in the asymmetric reduction of ketones, chiral amino alcohols are known to form complexes with reducing agents like borane (B79455). The stereoselectivity of these reactions is determined by the relative energies of the diastereomeric transition states, where the chiral ligand directs the hydride transfer to one face of the prochiral ketone.

These transition state models often involve a cyclic arrangement where the metal or boron center coordinates to both the amino and hydroxyl groups of the ligand, as well as the carbonyl group of the substrate. The steric and electronic properties of the ligand's substituents, in this case, the 3-phenoxyphenyl group, play a crucial role in destabilizing one transition state over the other, leading to the preferential formation of one enantiomer of the product.

Intermolecular Interactions and Chiral Recognition

Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, is fundamental to asymmetric synthesis. In the context of this compound, intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking are pivotal. The amino and hydroxyl groups are potent hydrogen bond donors and acceptors, enabling the formation of well-defined complexes with substrates and reagents.

The 3-phenoxyphenyl group introduces a significant steric presence and potential for π-π interactions, which can further stabilize the transition state assembly. The precise orientation of this group influences the chiral environment around the reactive center, effectively shielding one approach of the substrate and favoring another. This intricate network of non-covalent interactions is the basis for the high levels of stereocontrol observed in many reactions utilizing this and related chiral auxiliaries.

Computational Chemistry Studies

In recent years, computational chemistry has emerged as a powerful tool for investigating reaction mechanisms and predicting chemical properties. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, in particular, have provided invaluable atomic-level insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Stereoselectivity Prediction

Density Functional Theory (DFT) has proven to be a highly effective method for modeling chemical reactions and predicting their outcomes. whiterose.ac.uk By calculating the energies of reactants, products, and, most importantly, transition states, DFT can provide a quantitative prediction of the stereoselectivity of a reaction. nanobioletters.com For asymmetric transformations involving chiral amino alcohols, DFT calculations can be used to model the entire catalytic cycle.

These calculations can elucidate the precise geometry of the transition states and identify the key intermolecular interactions responsible for chiral induction. For example, by comparing the calculated activation energies for the formation of the (R) and (S) products, the enantiomeric excess (ee) of a reaction can be predicted. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. whiterose.ac.uk

Table 1: Representative DFT-Calculated Energy Differences and Predicted Stereoselectivity for a Model Asymmetric Reduction

Transition StateRelative Energy (kcal/mol)Predicted Major EnantiomerPredicted ee (%)
TS-R0.0R>99
TS-S2.5

Note: This table is illustrative and based on typical energy differences found in DFT studies of similar asymmetric reductions. Specific data for this compound is not available.

Molecular Dynamics Simulations of Ligand-Substrate Complexes

While DFT is excellent for studying static structures like transition states, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. helsinki.fi MD simulations can be used to study the formation and stability of ligand-substrate complexes in solution, providing insights into the conformational flexibility of the system and the role of the solvent. mdpi.com

By simulating the interactions between this compound and a substrate, researchers can observe the preferred binding modes and the dynamic interplay of intermolecular forces. nih.gov This information is crucial for understanding the initial steps of a catalytic cycle and how the chiral ligand pre-organizes the substrate for the subsequent stereoselective reaction. These simulations can reveal the importance of specific hydrogen bonds or π-stacking interactions in maintaining the geometry required for high stereoselectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies (non-biological activity focus)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with a particular property. rutgers.edu While often used in drug discovery to predict biological activity, QSAR can also be applied to non-biological properties, such as catalytic activity or enantioselectivity. mdpi.com

In the context of derivatives of this compound, a QSAR study could be developed to predict how modifications to the phenoxyphenyl ring or other parts of the molecule would affect the outcome of an asymmetric synthesis. By calculating various molecular descriptors (e.g., steric parameters, electronic properties, lipophilicity) for a series of related catalysts and correlating them with the experimentally observed enantioselectivity, a predictive model can be built. Such a model would be a valuable tool for the in-silico design of new, more effective chiral ligands, reducing the need for extensive experimental screening. A study on N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives, for example, indicated that molar refractivity at certain positions could negatively contribute to activity, showcasing the potential of QSAR in guiding synthetic efforts. researchgate.net

Spectroscopic Analysis of Chiral Catalyst/Substrate Interactions (e.g., advanced NMR for complexes, CD for chirality)

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the spectroscopic analysis of chiral catalyst/substrate interactions for the compound this compound or its direct derivatives. While advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are standard methods for investigating such interactions in the field of asymmetric catalysis, specific studies involving this particular compound have not been published.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis as requested in the article outline. The methodologies for such investigations are well-established in chemistry, but their application to this compound as a chiral catalyst or ligand in complex with a substrate has not been documented in the available scientific literature.

General Methodologies for Spectroscopic Analysis of Chiral Interactions

For context, had such studies been conducted, they would likely involve the following advanced techniques:

Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), Diffusion Ordered Spectroscopy (DOSY), and Saturation Transfer Difference (STD) NMR would be employed. These methods can elucidate the three-dimensional structure of catalyst-substrate complexes in solution, identify binding epitopes, and measure binding affinities. For chiral molecules, the formation of diastereomeric complexes with a chiral substrate would result in distinct NMR signals for each enantiomer, allowing for the study of enantioselectivity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying chiral molecules. The interaction of a chiral catalyst with a substrate can induce a CD signal in an achiral substrate or modify the CD spectrum of a chiral substrate. This technique is highly sensitive to the stereochemical environment and can provide valuable information about the conformation and electronic structure of the catalyst-substrate complex.

Without specific experimental data for this compound, any further discussion would be speculative and fall outside the strict parameters of the requested article.

Advanced Analytical Methodologies for Research on R 2 Amino 2 3 Phenoxyphenyl Ethan 1 Ol Non Identification

Chiral Chromatography Techniques for Enantiomeric Excess Determination in Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) equipped with Chiral Stationary Phases (CSPs) is an indispensable technique for determining the enantiomeric excess (ee) of chiral compounds. mdpi.com In the context of synthesizing (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol, monitoring the reaction mixture over time allows researchers to track the formation of the desired enantiomer relative to its counterpart, which is essential for optimizing reaction parameters like catalyst loading, temperature, and reaction time.

The principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This results in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for the separation of amino alcohol enantiomers. mdpi.com Columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) often provide excellent resolution under normal-phase conditions. mdpi.com

The choice of mobile phase is critical for achieving baseline separation. Typically, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are employed. The relative proportion of the alcohol modifier is adjusted to optimize the retention and resolution of the enantiomers. For reaction monitoring, small aliquots are withdrawn from the reaction vessel at various time points, quenched, and injected into the HPLC system. The peak areas of the two enantiomers are then used to calculate the enantiomeric excess at that specific point in the reaction.

In some cases, pre-column derivatization is employed to enhance detectivity or improve chromatographic separation. nih.gov Reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) can be reacted with the amino group to form derivatives that are more easily detected by UV-Vis detectors. nih.gov

Table 1: Examples of Chiral HPLC Conditions for Amino Alcohol Enantioseparation
Chiral Stationary Phase (CSP)Chiral SelectorMobile Phase CompositionAnalyte ClassDetection
CHIRALCEL OD-HCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (90:10)Aromatic Amino AlcoholsUV (220 nm)
Lux Cellulose-3Cellulose tris(4-methylbenzoate)n-Hexane / Ethanol (85:15)Chiral AminesUV (254 nm)
CHIRALPAK IAAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol / Diethylamine (80:20:0.1)Primary Amino AlcoholsUV (230 nm)
CROWNPAK CR(+)Chiral Crown EtherAqueous Perchloric Acid (pH 2.0) / MethanolUnderivatized Amino AlcoholsUV (200 nm)

Advanced Mass Spectrometry for Mechanistic Intermediates

Understanding the mechanism of an asymmetric synthesis is key to rational catalyst design and reaction optimization. Advanced mass spectrometry (MS) techniques, particularly when coupled with "soft" ionization methods like Electrospray Ionization (ESI) or Easy Ambient Sonic-spray Ionization (EASI), are powerful tools for intercepting and characterizing transient intermediates in a reaction pathway.

In the synthesis of this compound, which is often achieved through methods like asymmetric transfer hydrogenation of a corresponding α-amino ketone, the reaction proceeds through a series of short-lived catalyst-substrate and catalyst-intermediate complexes. nih.gov ESI-MS allows for the gentle transfer of these charged or chargeable species from the solution phase into the gas phase for mass analysis, often preserving non-covalent interactions. By monitoring the reaction mixture in real-time, it is possible to detect the masses corresponding to proposed mechanistic intermediates, such as metal-hydride species, catalyst-ketone adducts, or the product bound to the catalyst before its release.

For example, in a ruthenium-catalyzed transfer hydrogenation, ESI-MS can be used to observe the active [Ru-H-L]⁺ complex (where L is the chiral ligand), its interaction with the ketone substrate [Ru-H-L(ketone)]⁺, and the subsequent formation of the [Ru-L(product)]⁺ complex. Tandem mass spectrometry (MS/MS) can further be employed to fragment these detected ions. The fragmentation patterns provide structural information, helping to confirm the identity of the intermediate and offering insights into its connectivity and stability. This approach was used to identify Amadori products in the reaction between a keto acid and an amino alcohol, confirming the reaction pathway. nih.gov

Table 2: Potential Mechanistic Intermediates in Asymmetric Synthesis Detectable by MS
Reaction TypePotential Intermediate SpeciesInformation Gained
Asymmetric Transfer Hydrogenation (Ru-catalyzed)[Ru(II)-Ligand-Substrate] ComplexConfirmation of catalyst-substrate binding
Asymmetric Transfer Hydrogenation (Ru-catalyzed)[Ru-Hydride-Ligand] SpeciesIdentification of the active catalytic species
Asymmetric Transfer Hydrogenation (Ru-catalyzed)[Ru(II)-Ligand-Product] ComplexInsight into product inhibition steps
Copper-Catalyzed Hydroamination[Cu-Ligand-Amine] AdductEvidence for initial steps of the catalytic cycle

X-ray Crystallography of Chiral Complexes and Intermediates (for mechanistic insights)

While mass spectrometry can suggest the presence and composition of intermediates, single-crystal X-ray crystallography provides definitive, high-resolution three-dimensional structural information. This technique is invaluable for gaining a deep understanding of the steric and electronic interactions that govern stereoselectivity in an asymmetric reaction. By determining the precise spatial arrangement of atoms in a catalyst-substrate or catalyst-inhibitor complex, researchers can directly visualize how the chiral catalyst directs the approach of a reactant to a specific face of the substrate.

In the context of synthesizing this compound, obtaining a crystal structure of the chiral catalyst complexed with the α-amino ketone substrate (or a suitable analog) would be a significant achievement. Such a structure would reveal the exact conformation of the substrate within the catalyst's chiral pocket. For instance, in syntheses of related amino alcohols, the structure of a catalyst, such as a Ru(II) complex with chiral diphosphine and diamine ligands, was determined by X-ray diffraction, providing a basis for rationalizing the observed enantioface selection. nih.gov

Furthermore, X-ray crystallography can be used to confirm the absolute and relative stereochemistry of stable intermediates or final products, as demonstrated in the synthesis of anti-β-amino alcohols where the stereochemistry of a key intermediate was unambiguously established through a single crystal X-ray study. acs.org While crystallizing transient intermediates is exceptionally challenging, stable analogs or catalyst-product complexes can often be isolated and crystallized. The structural data obtained—including bond lengths, bond angles, and torsional angles—provide crucial empirical data for benchmarking and refining computational models (like DFT calculations) of the reaction mechanism. acs.org

Table 3: Structural Insights from X-ray Crystallography in Asymmetric Catalysis
Type of Crystal StructureInformation ObtainedRelevance to Mechanism
Chiral CatalystPrecise geometry of the ligand framework and metal center.Establishes the foundational chiral environment.
Catalyst-Substrate Analog ComplexBinding mode and conformation of the substrate in the active site.Directly explains the basis for stereochemical induction.
Catalyst-Product ComplexGeometry of the product within the catalyst pocket.Provides insight into the product release step and potential product inhibition.
Stable Reaction IntermediateUnambiguous determination of relative and absolute stereochemistry.Confirms key stereochemical outcomes at intermediate stages of a synthesis.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol-Based Catalysts

The core structure of this compound provides a robust platform for the design of new and more efficient chiral catalysts. Research is focused on modifying this backbone to fine-tune steric and electronic properties, thereby enhancing catalytic activity and enantioselectivity.

One promising approach involves the synthesis of diverse chiral fragments derived from amino alcohols. nih.gov By transforming the amino and alcohol functionalities into various heterocyclic scaffolds such as oxazolidinones, morpholinones, and sultams, researchers can create a library of ligands with distinct conformational rigidities and coordination properties. nih.gov For instance, the preparation of oxazolidinones from amino alcohols can be achieved by reaction with carbonyldiimidazole, yielding new bidentate ligands for metal-catalyzed reactions. nih.gov

Another avenue of exploration is the incorporation of the this compound motif into more complex molecular architectures. This includes its use in preparing ligands for the asymmetric addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. rsc.org The optimization of the ligand structure, by modifying substituents on the phenyl rings or the amino group, has been shown to yield catalysts that provide nearly quantitative yields and high enantiomeric excess (ee) for a broad range of aldehyde substrates. rsc.org These studies confirm the validity of fine-tuning the basic amino alcohol structure to achieve superior catalytic performance. rsc.org

Future designs may focus on creating catalysts with enhanced stability, recyclability, and activity under milder conditions. This could involve immobilizing the catalyst on solid supports like magnetic nanoparticles or incorporating it into metal-organic frameworks (MOFs), allowing for easier separation and reuse.

Table 1: Examples of Chiral Scaffolds Derived from Amino Alcohols

Scaffold TypeSynthetic PrecursorKey ReagentPotential ApplicationReference
OxazolidinoneChiral Amino AlcoholCarbonyldiimidazoleChiral Ligands nih.gov
MorpholinoneChiral Amino AlcoholAcryloyl ChlorideChiral Building Blocks nih.gov
SultamChiral Amino Alcohol2-Chloroethanesulfonyl chlorideChiral Auxiliaries nih.gov

Expansion of Applications to Novel Reaction Classes and Substrate Scope

While traditionally used in reactions like asymmetric reductions and additions to carbonyls, catalysts derived from this compound and related chiral amino alcohols are finding applications in a wider array of chemical transformations.

Recent advancements have demonstrated the use of copper-hydride (CuH) catalysts, supported by chiral ligands, in the enantioselective synthesis of complex amino alcohols. nih.gov This methodology allows for the transformation of β-aryl substituted (E)-enals into chiral amino alcohols with high regio-, diastereo-, and enantioselectivity. nih.gov This expands the utility of amino alcohol-based catalysts to sequential transformations that build multiple stereocenters in a single pot. Similarly, copper-catalyzed asymmetric synthesis has been extended to produce γ-amino alcohols featuring challenging tertiary carbon stereocenters from alkynyl-oxetane substrates. acs.orgresearchgate.net This protocol highlights the ability to create structurally diverse chiral building blocks that were previously difficult to access. acs.orgresearchgate.net

Furthermore, a novel chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed to synthesize β-amino alcohols. westlake.edu.cn This method utilizes an α-amino radical polar crossover strategy, offering a new pathway for constructing compounds with adjacent chiral centers and achieving impressive enantiomeric excess (up to 99% ee). westlake.edu.cn Such innovative strategies significantly broaden the synthetic toolkit available to chemists, enabling the modular synthesis of high-value chiral molecules from readily available starting materials. westlake.edu.cn

The substrate scope is also being expanded. Research has shown that a variety of functional groups on the substrates, including phenols and aryl chlorides, are well-tolerated in these new catalytic systems. nih.gov This tolerance allows for the synthesis of a more diverse range of complex molecules, including precursors to bioactive compounds and natural products. nih.govacs.org

Table 2: Novel Reactions Utilizing Chiral Amino Alcohol-Based Catalysis

Reaction TypeCatalyst SystemSubstratesProduct TypeKey FeatureReference
Enantioselective HydroaminationCopper-Hydride (CuH)Enals, Hydroxylamine estersChiral Amino AlcoholsHigh regio- and stereoselectivity nih.gov
Asymmetric Propargylic SubstitutionCopper (Cu)Alkynyl-oxetanes, Aminesγ-Amino AlcoholsFormation of tertiary stereocenters acs.orgresearchgate.net
Asymmetric Cross Aza-Pinacol CouplingChromium (Cr)Aldehydes, Iminesβ-Amino AlcoholsRadical polar crossover strategy westlake.edu.cn
Dynamic Kinetic Asymmetric HydrogenationIridium (Ir)α-Dibenzylamino β-ketoestersβ-Hydroxy α-amino derivatives>99/1 dr, >99% ee rsc.org

Integration with Machine Learning and AI for Catalyst Discovery and Optimization

The discovery and optimization of catalysts is a time- and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this endeavor. youtube.com These computational approaches can analyze large datasets to identify structure-activity relationships, predict the performance of new catalysts, and guide experimental efforts. nih.govresearchgate.net

For catalyst systems based on this compound, ML models can be trained to predict the enantioselectivity of a reaction based on the catalyst's structural features and the reaction conditions. illinois.edu For example, by creating a dataset of catalysts with systematic variations to the amino alcohol backbone and their corresponding performance data, algorithms like random forest or XGBoost can learn the complex, nonlinear relationships governing stereochemical outcomes. nih.govillinois.edu This predictive power allows for the in silico screening of vast libraries of virtual catalyst candidates, prioritizing the most promising ones for synthesis and testing.

Sustainable and Scalable Production of this compound

The increasing demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries necessitates the development of sustainable and scalable manufacturing processes. For this compound, research is shifting away from traditional methods that may rely on stoichiometric reagents or harsh conditions towards greener alternatives.

Biocatalysis offers a compelling route for the industrial production of chiral amino alcohols. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and waste generation. Key enzyme classes for this purpose include:

Ketoreductases (KREDs): These enzymes can stereoselectively reduce a corresponding α-amino ketone precursor to the desired (R)-amino alcohol.

Hydroxylases: Enzymes like cytochrome P450 monooxygenases can perform highly regio- and stereoselective hydroxylations, although their industrial application can be challenging. nih.gov

Transaminases: These can be used in combination with other enzymes in multi-enzyme cascade reactions to produce chiral amines and amino alcohols from prochiral precursors. nih.gov

Multi-enzyme biosynthesis, where several enzymatic steps are combined in a one-pot process, represents a particularly efficient strategy. nih.gov This approach minimizes intermediate purification steps and can drive reactions to completion by removing inhibitory byproducts. For example, a synthetic route could be designed to produce 3-amino-2-hydroxy acetophenone, a related structural motif, from a nitro-precursor using a cascade involving a nitroreductase and a mutase. nih.gov Adapting such biocatalytic and multi-enzyme systems for the synthesis of this compound could lead to a highly efficient and environmentally benign production process. nih.govmdpi.com

Exploration of Multicomponent Reaction Methodologies Utilizing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govmdpi.com this compound is an ideal candidate for use in MCRs, either as a chiral starting material or as a precursor to a chiral catalyst.

The Petasis borono-Mannich reaction is a prominent MCR that condenses an aldehyde, an amine, and a boronic acid to form chiral amines and their derivatives. nih.gov Chiral amino alcohols can be synthesized with high yields and enantioselectivities using catalysts derived from scaffolds like BINOL in this reaction. nih.gov The ability to vary all three components makes this an exceptionally flexible method for creating libraries of structurally diverse compounds. nih.gov

Other powerful isocyanide-based MCRs, such as the Ugi and Passerini reactions, are widely used in drug discovery to synthesize peptide-like scaffolds. nih.gov The chiral amine or alcohol functionality of this compound can be incorporated directly into the final product of an Ugi reaction, imparting chirality and specific structural features. For instance, an (S)-2-amino-1-pentanol derivative has been used as a starting material in a key Ugi reaction for the synthesis of a complex pharmaceutical intermediate. nih.gov

The development of novel MCRs is an active area of research. scispace.comnih.govresearchgate.net One innovative strategy involves trapping a reactive intermediate from a traditional two-component reaction with a third component, effectively switching the reaction pathway to a more complex MCR. nih.govresearchgate.net Utilizing this compound or its derivatives in these emerging MCR methodologies could provide rapid access to novel, stereochemically rich molecules for applications in medicinal chemistry and materials science. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution. For enantiomeric purity, asymmetric transfer hydrogenation using Ru(II)-TsDPEN catalysts (e.g., (R,R)-Noyori catalyst) is effective, achieving >90% enantiomeric excess (ee) under optimized conditions (0.1 mol% catalyst, 40°C, 24h in iPrOH) . Post-synthesis, chiral HPLC with a polysaccharide-based column (Chiralpak IA or IB) and hexane/ethanol mobile phase (85:15 v/v) can confirm purity.
Synthesis Optimization
Catalyst: Ru(II)-TsDPEN
Solvent: iPrOH

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodological Answer : Solubility is moderate in polar solvents (e.g., water: ~5 mg/mL; ethanol: >50 mg/mL) but higher in DMSO (>100 mg/mL). Stability studies under varying pH (3–9) and temperatures (4–37°C) should use HPLC-UV (λ = 254 nm) to monitor degradation. For long-term storage, lyophilization at -20°C in amber vials preserves integrity .
Solubility Profile
Water: 5 mg/mL

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : 1^1H NMR (400 MHz, DMSO-d6) identifies hydroxyl (δ 4.8 ppm) and amine protons (δ 2.1 ppm). 13^{13}C NMR confirms the phenoxyphenyl scaffold (δ 115–160 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+ m/z 260.1) validates molecular weight.
  • Polarimetry : Specific rotation [α]_{D}$$^{20} = +15° (c = 1, MeOH) confirms chirality .

Advanced Research Questions

Q. How does this compound modulate γ-secretase activity in Alzheimer’s disease models, and how can conflicting bioactivity data be resolved?

  • Methodological Answer : The compound inhibits γ-secretase cleavage of amyloid precursor protein (APP), reducing Aβ42 production in SH-SY5Y cells (IC50 = 2.5 μM). Conflicting data in primary neurons (IC50 = 10 μM) may arise from cell-specific lipid raft composition. Resolve discrepancies via:

  • Structural Analogs : Compare with (S)-enantiomer (inactive) to confirm stereospecificity.

  • Membrane Fluidity Assays : Use Laurdan GP to assess lipid raft integrity .

    Bioactivity Comparison
    SH-SY5Y: IC50 = 2.5 μM

Q. What strategies enhance enantioselective synthesis for scale-up without compromising yield?

  • Methodological Answer :

  • Dynamic Kinetic Resolution : Combine lipase-catalyzed acetylation (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) to achieve >99% ee and 80% yield .
  • Continuous Flow Chemistry : Microreactors with immobilized chiral catalysts reduce reaction time (6h vs. 24h batch) and improve reproducibility .

Q. How can computational modeling predict the compound’s interaction with biological targets like serotonin receptors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with 5-HT2A_{2A} receptor (PDB: 6A93). The phenoxyphenyl group forms π-π interactions with Trp336, while the aminoethanol sidechain hydrogen-bonds Asp155.
  • MD Simulations : GROMACS simulations (100 ns) validate binding stability (RMSD < 2 Å) .

Data Contradiction Analysis

Q. How to address discrepancies in reported neuroprotective vs. pro-apoptotic effects?

  • Methodological Answer :

  • Dose-Dependent Studies : Neuroprotection at low doses (1–10 μM) vs. toxicity at high doses (>50 μM) due to mitochondrial membrane depolarization (JC-1 assay).
  • Cell-Type Specificity : Test in astrocytes (resistant) vs. neurons (sensitive) using MTT and caspase-3 assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.